4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS No.: 891124-88-2
Cat. No.: VC4436091
Molecular Formula: C24H28N4O4S
Molecular Weight: 468.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891124-88-2 |
|---|---|
| Molecular Formula | C24H28N4O4S |
| Molecular Weight | 468.57 |
| IUPAC Name | 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C24H28N4O4S/c1-16-9-10-17(2)21(15-16)23-26-27-24(32-23)25-22(29)18-11-13-20(14-12-18)33(30,31)28(3)19-7-5-4-6-8-19/h9-15,19H,4-8H2,1-3H3,(H,25,27,29) |
| Standard InChI Key | WTCRPHBYRCCJBL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 |
Introduction
4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound belonging to the class of sulfamoylbenzamides. It features a benzamide backbone, a cyclohexyl(methyl)sulfamoyl substituent, and an oxadiazole moiety, which contribute to its diverse biological activities and potential applications in medicinal chemistry.
Key Features:
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Molecular Formula: C23H28N4O3S
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Molecular Weight: Approximately 488.6 g/mol
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CAS Number: 891125-76-1
Synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
The synthesis of this compound typically involves several key steps, requiring careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity.
Synthetic Steps:
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Formation of the Oxadiazole Moiety: This involves the reaction of appropriate precursors to form the 1,3,4-oxadiazole ring.
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Introduction of the Benzamide Backbone: The benzamide core is synthesized by reacting 4-aminobenzoic acid with an acylating agent under acidic conditions.
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Attachment of the Cyclohexyl(methyl)sulfamoyl Group: The final step involves sulfonation of the benzamide core with cyclohexyl(methyl)sulfonyl chloride under basic conditions.
Biological Activity and Potential Applications
The mechanism of action likely involves interaction with biological targets such as enzymes or receptors. Research into its specific targets would involve techniques like molecular docking studies and enzyme kinetics assays. This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
Potential Applications:
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Pharmaceutical Development: Targeting specific biological pathways for therapeutic effects.
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Materials Science: Potential use in developing new materials with unique properties.
Future Research Directions:
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In-depth Biological Studies: Investigating its interaction with biological targets.
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Optimization of Synthesis: Improving yield and reducing production costs.
References:
- EvitaChem: 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide.
- PMC: Structure-Activity Relationship Studies in Substituted Sulfamoyl Compounds.
- PMC: Synthesis, Anticancer Evaluation and Structure-Activity Analysis of Novel (E)-5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides.
- EvitaChem: 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide.
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